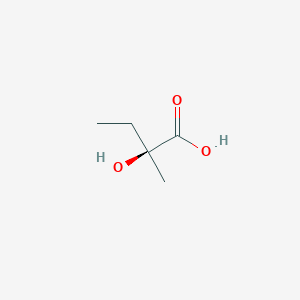![molecular formula C17H19NO2 B8242650 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B8242650.png)
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol
Overview
Description
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is a compound that belongs to the class of tetrahydro-1H-benzo[d]azepines. This compound is characterized by a seven-membered azepine ring fused to a benzene ring, with a benzyloxy group at the 7-position and a hydroxyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with benzyl bromide in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzyloxy group can be reduced to a benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol involves its interaction with NMDA receptors containing the GluN2B subunit. This compound acts as an allosteric antagonist, binding to the ifenprodil binding site at the interface between the GluN2B and GluN1 subunits. This binding inhibits the overactivation of NMDA receptors, which is associated with various neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Ifenprodil: A known NMDA receptor antagonist with a similar mechanism of action.
Ro25-6981: Another selective antagonist for NMDA receptors containing the GluN2B subunit.
CO101,244: A compound with similar binding properties to the GluN2B subunit.
Uniqueness
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol is unique due to its specific structural features, such as the benzyloxy group at the 7-position and the hydroxyl group at the 1-position. These features contribute to its selective binding and antagonistic activity at the GluN2B subunit of NMDA receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-11-18-9-8-14-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10,17-19H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXBJCXHHUPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1C=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


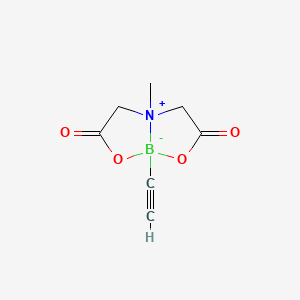

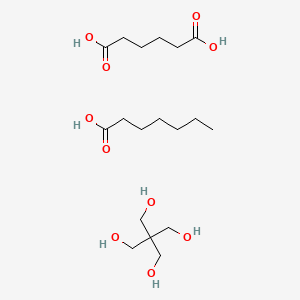

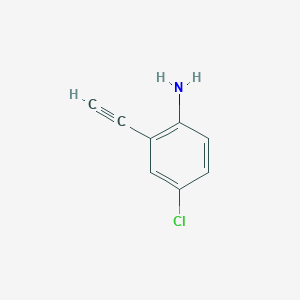
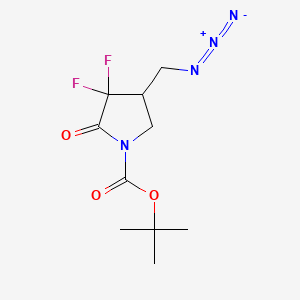
![ethyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B8242606.png)
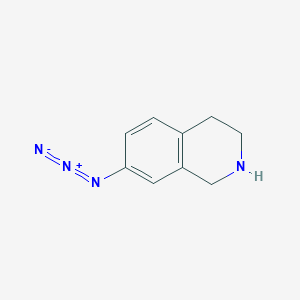
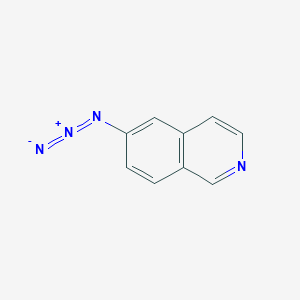
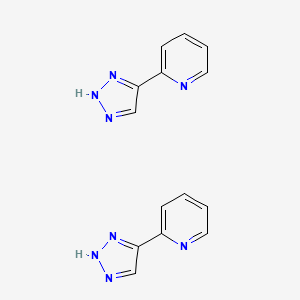
![N-[[(5S)-3-[4-(4-Morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B8242648.png)
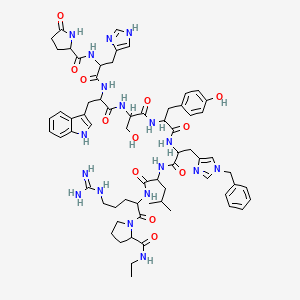
![(Z)-(ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B8242657.png)
